Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediyldibutanoate
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Overview
Description
“Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate” is a compound with the molecular formula C16H20N2O8S2 . It is also known as Bis-SS-C3-NHS ester . This compound is a double amine linker for antibody-drug-conjugation (ADC) .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that pyrrolidine-2,5-dione derivatives have been studied for their potential as anticonvulsants .Molecular Structure Analysis
The molecular weight of “Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate” is 432.5 g/mol . The InChI code is InChI=1S/C16H20N2O8S2/c19-11-5-6-12 (20)17 (11)25-15 (23)3-1-9-27-28-10-2-4-16 (24)26-18-13 (21)7-8-14 (18)22/h1-10H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 432.5 g/mol . It has a topological polar surface area of 178 Ų . The compound has a rotatable bond count of 13 . The exact mass is 432.06610795 g/mol .Scientific Research Applications
Protein-Protein Interaction Studies
This compound is utilized in the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). It serves as a homobifunctional crosslinker that targets amine groups in proteins, facilitating the identification of interacting protein partners. The crosslinker is membrane-permeable and contains two N-hydroxysuccinimide (NHS) esters, which react with lysine residues in proteins .
Structural Biology
In structural biology, Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is used to ‘fix’ protein structures. By crosslinking proteins, researchers can stabilize transient or weak interactions, allowing for the elucidation of complex protein structures that are otherwise difficult to study due to their dynamic nature .
Bioconjugation Techniques
The compound is instrumental in bioconjugation strategies. It enables the conjugation of various biomolecules to proteins, which is a critical step in creating targeted drug delivery systems, diagnostic tools, and in the development of biosensors .
Cell Lysis and Immunoprecipitation
Before cell lysis and immunoprecipitation, this crosslinker is used to chemically crosslink intracellular proteins. This application is particularly important for preserving protein interactions that occur within the cellular environment, which can be crucial for subsequent analysis and understanding of cellular processes .
Surface Immobilization
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate: can be used to immobilize proteins onto amine-coated surfaces. This application is significant in the development of various assays and analytical techniques where a stable protein layer is required on a solid support .
Synthesis of Cleavable Linkers
The compound is also used in the synthesis of cleavable linkers, which are essential components in the design of prodrugs and drug delivery systems. These linkers can be cleaved under specific conditions, releasing the active drug at the desired site of action .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMACUPMXOQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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